molecular formula C15H13N3O B11863561 N-(1H-indazol-6-yl)-3-methylbenzamide CAS No. 401591-09-1

N-(1H-indazol-6-yl)-3-methylbenzamide

Cat. No.: B11863561
CAS No.: 401591-09-1
M. Wt: 251.28 g/mol
InChI Key: UZOBGYWIXCDAAC-UHFFFAOYSA-N
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Description

N-(1H-Indazol-6-yl)-3-methylbenzamide is a chemical compound with the CAS Number 401591-09-1 and a molecular formula of C 15 H 13 N 3 O, corresponding to a molecular weight of 251.28 g/mol . As an indazole derivative, this compound is of significant interest in scientific research, particularly in the field of medicinal chemistry. Indazole is a privileged scaffold in drug discovery, with numerous derivatives being investigated for their biological activities . Several approved anticancer drugs, such as axitinib, linifanib, and lonidamine, contain an indazole moiety, underscoring the pharmacological relevance of this structural class . Research into indazole-based compounds often focuses on their potential as kinase inhibitors or other therapeutic targets, making this compound a valuable building block for the synthesis and development of novel bioactive molecules . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

401591-09-1

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-3-methylbenzamide

InChI

InChI=1S/C15H13N3O/c1-10-3-2-4-11(7-10)15(19)17-13-6-5-12-9-16-18-14(12)8-13/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

UZOBGYWIXCDAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

Synthetic Strategies and Methodologies for N 1h Indazol 6 Yl 3 Methylbenzamide and Analogues

Retrosynthetic Analysis of N-(1H-Indazol-6-yl)-3-methylbenzamide

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the amide bond. This primary disconnection yields two key synthons: 6-amino-1H-indazole and 3-methylbenzoyl chloride (or a related activated carboxylic acid derivative). Further disconnection of the 6-amino-1H-indazole points to a substituted benzene (B151609) derivative as a plausible starting material, which can be elaborated to form the indazole ring.

This analysis highlights the central challenges in the synthesis: the regioselective construction of the 1H-indazole ring, the introduction of a functional group at the C-6 position suitable for amide coupling, and the efficient formation of the amide bond.

Approaches to the Construction of the 1H-Indazole Moiety

The 1H-indazole core is a prevalent scaffold in many biologically active compounds. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of effective methods.

The construction of the indazole ring system is typically achieved through cyclization reactions. A variety of starting materials and reaction conditions have been developed to afford the desired 1H-indazole structure. chemicalbook.comorganic-chemistry.orguniroma1.it

One common approach involves the use of ortho-substituted anilines. For instance, o-toluidines can serve as precursors for the construction of the 1H-indazole ring. chemicalbook.com Similarly, diazotization-cyclization protocols have been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com Another classic method is the reductive cyclization of o-nitrobenzaldehydes. chemicalbook.com

More contemporary methods often employ transition-metal catalysis. For example, a copper-catalyzed intramolecular Ullmann-type reaction of a hydrazone derived from a trisubstituted benzene has been reported as a scalable approach. thieme-connect.com Palladium-catalyzed C-H amination of aminohydrazones also provides an efficient route to 1H-indazoles. nih.gov

Other notable cyclization strategies include:

[3+2] annulation reactions between arynes and hydrazones. organic-chemistry.org

N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org

Thermo-induced isomerization and Cu2O-mediated cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov

Starting Material Reaction Type Key Reagents/Catalysts Product
2-FormylcyclohexanoneCondensation-cyclization, DehydrogenationHydrazine, Pd/C1H-Indazole
o-ToluidineDiazotization, Cyclization-1H-Indazole
2-AlkynylanilinesDiazotization-cyclization-3-Substituted 1H-indazoles
o-Haloaryl N-sulfonylhydrazonesIsomerization, CyclizationCu2O1H-Indazoles
2-Aminomethyl-phenylaminesOxidative Cyclization-1H, 2H, and 3H-Indazoles
Arynes and Hydrazones[3+2] Annulation-Substituted Indazoles

To synthesize this compound, a functional group, typically an amino group, is required at the C-6 position of the indazole ring. This can be achieved either by starting with a pre-functionalized precursor or by functionalizing the indazole ring after its formation.

A common strategy involves starting with a commercially available precursor such as methyl 1H-indazole-6-carboxylate. hanyang.ac.krnih.gov This ester can be converted to the corresponding amine through a series of standard organic transformations, including reduction to the alcohol, oxidation to the aldehyde, and subsequent reactions to install the amino group. hanyang.ac.krnih.gov

Alternatively, direct functionalization of the indazole ring can be accomplished. Indazoles undergo electrophilic substitution reactions, although regioselectivity can be a challenge. chemicalbook.com More recently, electrochemical methods have been explored for the C-H functionalization of 1H-indazole N-oxides, which can then be converted to the desired indazole derivatives. researchgate.net

Methods for Amide Bond Formation between Indazole and Benzamide (B126) Moieties

The formation of the amide bond between the 6-amino-1H-indazole and the 3-methylbenzoyl moiety is a crucial step in the synthesis of the target molecule. A variety of coupling reagents and conditions can be employed for this transformation. uniroma1.itresearchgate.net

Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to facilitate the amide bond formation between a carboxylic acid and an amine. hanyang.ac.kr This reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as triethylamine (B128534) (TEA). hanyang.ac.kr

Other methods for amide bond formation include the use of acyl chlorides, which react readily with amines. In this case, 3-methylbenzoyl chloride would be reacted with 6-amino-1H-indazole. This reaction is often performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

More recent advancements in amide bond synthesis focus on greener and more efficient catalytic methods. researchgate.netconsensus.app These include direct amidation via boron-based catalysis and oxidative amination. researchgate.net While these methods are promising, the classic coupling agent-mediated approach remains a reliable and widely used strategy in the synthesis of complex molecules.

Coupling Method Key Reagents Typical Conditions
Peptide CouplingEDC, HOBt, TEATHF, room temperature
Acyl Chloride3-Methylbenzoyl chloride, BaseAnhydrous solvent, 0 °C to room temperature
Boron-based CatalysisBorate estersReflux in a water-free organic solvent

Synthetic Routes for 3-Methylbenzamide (B1583426) Derivatives

The 3-methylbenzamide moiety of the target molecule is derived from 3-methylbenzoic acid. This starting material is commercially available. For the synthesis of analogues with variations in this part of the molecule, a range of substituted benzoic acids can be employed. nih.gov

The primary derivative needed for the amide coupling is an activated form of 3-methylbenzoic acid, such as 3-methylbenzoyl chloride or the in-situ generated active ester in a peptide coupling reaction. 3-Methylbenzoyl chloride can be readily prepared from 3-methylbenzoic acid by treatment with thionyl chloride or oxalyl chloride.

The synthesis of N,N-diethyl-3-methylbenzamide (DEET) has been achieved through a copper-based metal-organic framework catalyzed oxidative coupling, highlighting modern approaches to amide synthesis. mdpi.com While the target molecule in this article is a secondary amide, similar catalytic strategies could potentially be adapted.

Parallel Synthesis and Combinatorial Chemistry for Derivative Libraries

To explore the structure-activity relationships of this compound, the generation of a library of analogues is a common strategy in drug discovery. asynt.com Parallel synthesis and combinatorial chemistry are powerful tools for this purpose. uniroma1.itasynt.comnih.gov

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in a spatially addressed manner, often using multiwell plates. youtube.comresearchgate.net This technique is well-suited for creating a library of analogues by varying the substituents on both the indazole and benzamide portions of the molecule. For example, a diverse set of substituted 6-amino-1H-indazoles can be reacted with a library of substituted benzoic acids in a parallel format.

Combinatorial chemistry, particularly split-and-mix strategies, can be used to generate even larger libraries of compounds. uniroma1.it While traditionally applied to peptide synthesis, the principles have been adapted for small molecule libraries.

Advanced Synthetic Techniques and Green Chemistry Considerations

Catalytic Innovations for Greener Amide Bond Formation

The formation of the amide bond between 6-aminoindazole and 3-methylbenzoic acid is a critical step in the synthesis of this compound. Traditional methods often rely on stoichiometric coupling reagents that generate significant waste. nih.gov Modern catalytic approaches offer more atom-economical and environmentally benign alternatives.

Catalyst-Based Approaches: The development of novel catalysts is central to greener amide synthesis. benthamdirect.combohrium.com Boronic acid derivatives, for instance, have been shown to be effective catalysts for direct amidation, often requiring lower reaction temperatures and being compatible with a wider range of functional groups. mdpi.com Another sustainable approach involves using heterogeneous catalysts, such as metal oxides, which can be easily recovered and reused, simplifying product purification and reducing waste. nih.govrsc.org For example, a cooperative catalysis system using DABCO and recoverable Fe3O4 has been developed for the atom-economical synthesis of N-methyl amides, a principle applicable to the synthesis of other amides. nih.gov

Recent research highlights the potential of dual photoredox/nickel catalytic systems for the direct synthesis of benzamides from aryl halides and formamide, representing an atom-economical strategy. acs.org This method offers high functional group tolerance and could be adapted for the synthesis of complex benzamides. acs.org

Catalyst SystemKey AdvantagesApplicabilityReference
Boronic Acid DerivativesLower reaction temperatures, good functional group tolerance, reduced waste compared to stoichiometric reagents.Direct amidation of carboxylic acids and amines. mdpi.com
Heterogeneous Catalysts (e.g., Metal Oxides, Fe3O4)Easy recovery and reusability, simplified purification, improved process economics.Direct and catalytic amide bond formation. nih.govrsc.org
Dual Photoredox/Nickel CatalysisHigh atom economy, mild reaction conditions, excellent functional group tolerance.Synthesis of primary benzamides from aryl halides. acs.org
Biocatalysts (e.g., Enzymes)High selectivity, operation in aqueous media, mild conditions, biodegradable.Amide bond formation with reduced environmental impact. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comarkat-usa.org The rapid and intense heating of polar substances by microwaves can significantly enhance the rates of reactions involved in the synthesis of both the indazole core and the final amide coupling. youtube.com

For the synthesis of the indazole scaffold, microwave irradiation has been successfully used in cyclization reactions, often in the absence of a solvent or in the presence of a solid catalyst like montmorillonite (B579905) K-10, making the process more environmentally benign. arkat-usa.orgresearchgate.net Similarly, the final amidation step can be expedited under microwave conditions. semanticscholar.org Studies have shown that direct amidation of carboxylic acids and amines can be achieved in high yields under solvent-free microwave conditions, sometimes with a reusable catalyst, which drastically reduces reaction time and the use of volatile organic compounds (VOCs). semanticscholar.org

Reaction StepConventional Method TimeMicrowave-Assisted TimeKey Green AdvantageReference
Indazole Ring FormationSeveral hours to 24 hours10-30 minutesDrastic reduction in reaction time, potential for solvent-free conditions. arkat-usa.org
Amide Bond Formation12-24 hours15-120 minutesIncreased reaction rate, high yields, reduced energy consumption, often solvent-free. semanticscholar.org
N-Alkylation of HeterocyclesMultiple hours5-15 minutesHigher yields in shorter time compared to conventional heating. nih.gov

Flow Chemistry

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of pharmaceutical intermediates. durham.ac.ukspringerprofessional.de In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. rsc.org

The synthesis of this compound and its analogues could be adapted to a multi-step flow process. acs.org For instance, the formation of the indazole ring and the subsequent amide coupling could be performed sequentially in a continuous system. Flow chemistry is particularly well-suited for handling hazardous reagents or intermediates, as only small quantities are present in the reactor at any given time. Furthermore, in-line purification and analysis can be integrated into the flow setup, streamlining the entire manufacturing process. durham.ac.uk The use of packed-bed reactors with immobilized catalysts or reagents further enhances the green credentials of flow synthesis by simplifying purification and allowing for continuous operation over extended periods. rsc.orgacs.org This approach heralds a shift from traditional batch processing to a more efficient, safer, and sustainable manufacturing paradigm. springerprofessional.de

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies

Elucidation of Key Pharmacophoric Features for Biological Activity

The N-(1H-indazol-6-yl)benzamide scaffold is a recognized pharmacophore, particularly for kinase inhibition. The key features essential for its biological activity are generally understood through its interaction with the ATP-binding site of kinases.

A common pharmacophore model for this class of compounds includes:

A Heterocyclic Hinge-Binding Motif : The 1H-indazole ring serves as a crucial hinge-binder. The N1-H and N2 atoms of the pyrazole (B372694) portion of the indazole typically form one or two hydrogen bonds with the backbone amide residues of the kinase hinge region. nih.gov

A Central Linker : The amide (-CO-NH-) or a bioisosteric equivalent like a sulfonamide (-SO₂-NH-) group connects the hinge-binder to a substituted aromatic ring. This linker plays a role in maintaining the correct orientation of the two main moieties.

A Substituted Aromatic Moiety : The benzamide's phenyl ring and its substituents extend into a hydrophobic pocket of the kinase active site, often near the DFG (Asp-Phe-Gly) motif or a solvent-exposed region. nih.gov The nature and position of these substituents are critical for potency and selectivity. nih.govuni-saarland.de

Initial SAR studies on related scaffolds identified that features like a 2,6-disubstituted phenyl ring and a C-4 benzoic acid moiety were optimal for certain targets, highlighting the tunability of the pharmacophore. dundee.ac.uk

Impact of Substitutions on the Benzamide (B126) Moiety

Systematic modification of the benzamide's phenyl ring has been a key strategy for optimizing the potency and selectivity of this compound class. While direct data for N-(1H-indazol-6-yl)-3-methylbenzamide is sparse, extensive research on the analogous N-(1H-indazol-6-yl)benzenesulfonamide scaffold, developed as Polo-like kinase 4 (PLK4) inhibitors, provides significant insights. nih.gov

In this analogous series, substitutions on the benzene (B151609) ring were explored to enhance interactions within the hydrophobic pocket of the kinase. The lead compound K01 , with an unsubstituted benzenesulfonamide (B165840) ring, showed an initial inhibitory activity (IC₅₀) of 977.6 nM against PLK4. Introducing various substituents led to significant changes in potency. nih.gov

For instance, adding a nitro group at the meta-position (K16 ) or para-position (K17 ) dramatically increased potency, with the para-substituted compound K17 achieving an IC₅₀ of 0.3 nM. nih.gov This suggests a strong electronic or steric influence on binding. Further modifications based on these findings ultimately led to highly potent inhibitors. nih.gov

Similarly, in a series of N1-benzoylated indazole inhibitors targeting haspin and Clk4 kinases, substitutions on the benzoyl ring were critical. An ortho-acetyl group (18 ) was found to be highly beneficial for Clk4 inhibition, potentially by forming an additional hydrogen bond at the edge of the ATP pocket. uni-saarland.de In contrast, substitutions with a hydroxyl group at the ortho-position (23a ) shifted potency towards Clk4, while a meta-hydroxyl group (24a ) favored haspin inhibition, demonstrating that positional isomers can fine-tune kinase selectivity. uni-saarland.de

CompoundCore ScaffoldSubstitution on Benzene RingTarget KinaseIC₅₀ (nM)
K01 N-(1H-indazol-6-yl)benzenesulfonamideUnsubstitutedPLK4977.6 nih.gov
K16 N-(1H-indazol-6-yl)benzenesulfonamide3-NO₂PLK41.1 nih.gov
K17 N-(1H-indazol-6-yl)benzenesulfonamide4-NO₂PLK40.3 nih.gov
18 N1-Benzoylated 5-(4-pyridinyl)indazole2-AcetylHaspin163 uni-saarland.de
18 N1-Benzoylated 5-(4-pyridinyl)indazole2-AcetylClk427 uni-saarland.de
23a N1-Benzoylated 5-(4-pyridinyl)indazole2-OHClk4250 uni-saarland.de
24a N1-Benzoylated 5-(4-pyridinyl)indazole3-OHHaspin478 uni-saarland.de

This table presents data for structurally related analogs to illustrate the impact of substitutions on the benzene ring.

Role of the Indazole Nitrogen Tautomerism (1H- vs 2H-Indazole)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is thermodynamically more stable and is the predominant form in most conditions. rsc.org This stability is critical for the biological activity of this compound, as the N-H group of the 1H-tautomer is a key hydrogen bond donor for anchoring the molecule to the kinase hinge region.

The N-1 and N-2 positions of the indazole ring are not equivalent. Alkylation studies show that reaction conditions can influence whether the N-1 or N-2 isomer is formed, with N-1 isomers being generally more stable and N-2 isomers often being the kinetically favored products. In the context of kinase inhibition, maintaining the 1H-indazole form is often essential. For example, in a series of benzimidazole-based CK1δ inhibitors, N-methylation to block tautomerism resulted in a significantly reduced inhibitory activity, suggesting the NH is crucial for interaction with the kinase. nih.gov This underscores the importance of the unsubstituted N1-position for the biological activity of many indazole-based inhibitors.

Modifications at the Indazole Ring System

The C-3 position of the indazole ring offers another site for modification to modulate activity and selectivity. In some inhibitor series, this position is crucial for interaction with the target protein. For example, in the development of cannabimimetic indazole derivatives like AB-PINACA, a carboxamide group is present at the C-3 position. researchgate.net

In the context of kinase inhibitors, the effect of C-3 substitution varies. In the development of N-(1H-indazol-6-yl)benzenesulfonamide PLK4 inhibitors, analogs with a methyl or cyano group at the C-3 position were synthesized. These substitutions were part of a strategy to extend the molecule into the solvent region and improve properties. The final, highly potent compound K22 featured a complex substituent derived from further modifications at this position, indicating its importance for achieving high efficacy. nih.gov

CompoundCore ScaffoldC-3 SubstitutionTarget KinaseIC₅₀ (nM)
K17 N-(4-nitrobenzenesulfonyl)-1H-indazol-6-amineHPLK40.3 nih.gov
K18 N-(3-methyl-4-nitrobenzenesulfonyl)-1H-indazol-6-amineHPLK40.2 nih.gov
K19 N-(4-nitrobenzenesulfonyl)-1H-indazol-6-amineCH₃PLK40.3 nih.gov
K22 N-(4-(ethynyl)benzenesulfonyl)-1H-indazol-6-amineC(CH₃)₂OHPLK40.1 nih.gov

This table presents data for structurally related analogs to illustrate the impact of substitutions at the C-3 position.

The core structure of this compound features a direct amide linkage at the C-6 position of the indazole ring. This direct connection is a common and effective strategy in many inhibitor designs, including the potent PLK4 inhibitors based on the N-(1H-indazol-6-yl)benzenesulfonamide scaffold. nih.govrsc.org

However, introducing linkers between the indazole C-6 position and the aromatic ring has also been explored. For instance, the compound 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide incorporates a sulfur atom as a thioether linker. nih.gov This changes the geometry and electronics of the molecule compared to a direct amide bond. SAR studies on ROCK-II inhibitors also highlighted the importance of the linker substructure in 1H-indazole analogs. researchgate.net The choice between a direct amide linkage and a more flexible or rigid linker depends on the specific topology of the target protein's binding site.

Conformational Analysis and Bioactive Conformation Determination

Molecular docking and conformational analysis studies have been instrumental in understanding the bioactive conformation of N-indazolyl amide and sulfonamide derivatives. For kinase inhibitors, the bioactive conformation is one that allows for optimal interaction with the ATP binding site.

Similarly, docking of N1-benzoylated indazole inhibitors into haspin and Clk4 kinases showed that the indazole ring binds the hinge, while the N1-benzoyl group projects into the ribose pocket. uni-saarland.de The specific dihedral angles between the rings are crucial for maximizing favorable interactions and avoiding steric clashes, and these angles define the low-energy bioactive conformation. These computational models are in full agreement with the experimentally observed SAR, confirming their predictive power in drug design. uni-saarland.de

Computational Chemistry and Cheminformatics in the Study of N 1h Indazol 6 Yl 3 Methylbenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of a molecule's biological activity.

Docking simulations place the ligand into the active site of a target protein, identifying the specific binding pocket and the key amino acid residues that stabilize the interaction. For compounds containing the 1H-indazol-6-yl scaffold, studies on related molecules have shown common interaction patterns. For instance, in a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives targeting the PLK4 kinase, the indazole core was found to form critical hydrogen bonds with the hinge region residues Glutamic acid-90 (Glu-90) and Cysteine-92 (Cys-92). nih.gov The simulations also highlighted how other parts of the molecule occupy hydrophobic pockets, with benzene (B151609) rings forming π–π stacking interactions with residues like Phenylalanine-23 (Phe-23). nih.gov

A hypothetical docking study of N-(1H-indazol-6-yl)-3-methylbenzamide would similarly aim to identify such key interactions, which are fundamental for its mechanism of action.

Table 1: Example of Key Residue Interactions for Indazole Scaffolds This table is illustrative, based on findings for related indazole compounds.

Interacting ResidueInteraction TypeLigand Moiety InvolvedReference
Glu-90Hydrogen BondIndazole Core nih.gov
Cys-92Hydrogen BondIndazole Core nih.gov
Phe-23π–π StackingPhenyl Group nih.gov

Elucidation of Binding Modes and Affinities

Beyond identifying interacting residues, docking predicts the most stable binding pose (mode) and estimates the binding affinity, often expressed as a docking score in kcal/mol. ajchem-a.com Lower binding energy scores suggest a more stable and potent interaction between the ligand and its target. Studies on various benzamide (B126) and indazole derivatives consistently use docking to rank potential inhibitors based on these predicted affinities. researchgate.netdntb.gov.ua For example, in the investigation of imidazolo-triazole hydroxamic acid derivatives, a lead compound was identified with a binding energy of -8.7 kcal/mol, which was superior to the reference compound. ajchem-a.com A similar approach for this compound would be essential to predict its potency against a given biological target.

Density Functional Theory (DFT) Studies for Electronic and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For indazole derivatives, DFT calculations are employed to determine fundamental properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT is used to perform geometry optimization, finding the most stable three-dimensional conformation of the molecule. researchgate.net This optimized structure is often used as the starting point for more complex studies like molecular docking and dynamics. Theoretical calculations on related indazoles have successfully correlated calculated properties with experimental observations. researchgate.netresearchgate.net

Table 2: Example of DFT-Calculated Properties for an Indazole Derivative This table is illustrative and shows the type of data generated from DFT studies.

PropertyValueSignificanceReference
HOMO Energy-6.2 eVRelates to electron-donating ability researchgate.net
LUMO Energy-2.1 eVRelates to electron-accepting ability researchgate.net
HOMO-LUMO Gap4.1 eVIndicator of chemical stability researchgate.net
Dipole Moment6.94 DebyeMeasures molecular polarity researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comresearchgate.net To build a QSAR model, a dataset of structurally similar compounds, such as various substituted N-(1H-indazol-6-yl)benzamides, with experimentally measured activities is required. researchgate.net Molecular descriptors (numerical representations of chemical properties) are calculated for each compound, and statistical methods are used to create a model that can predict the activity of new, untested molecules. ej-chem.org This approach is invaluable for prioritizing the synthesis of novel compounds with potentially enhanced activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.com A pharmacophore model can be generated based on the crystal structure of a ligand-protein complex or a set of known active molecules. This model then serves as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules that match the pharmacophore and are therefore likely to be active. For a compound like this compound, a pharmacophore model could be built from its docked pose to discover other structurally diverse compounds with a similar interaction profile. mdpi.com

Table 3: Example of a Pharmacophore Model Features This table illustrates typical features in a pharmacophore model, based on a model for an HSP90 inhibitor.

FeatureTypeCountReference
ADDRRAcceptor, Donor, Ring1 H-Bond Acceptor mdpi.com
2 H-Bond Donors mdpi.com
2 Aromatic Rings mdpi.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a molecule and its complex with a target protein over time. By simulating the atomic motions, MD can assess the stability of the docked pose, reveal important conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. ajchem-a.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. ajchem-a.com Such simulations would be critical to confirm the stability of the binding mode of this compound predicted by molecular docking.

Advanced Research Directions and Potential Applications of N 1h Indazol 6 Yl 3 Methylbenzamide Derivatives

Exploration of Novel Therapeutic Indications

While initially investigated for their role in cancer and autoimmune diseases, the therapeutic potential of N-(1H-indazol-6-yl)-3-methylbenzamide derivatives extends to other areas. mdpi.comnih.gov The primary target of many of these derivatives is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key player in inflammatory signaling pathways. mdpi.comacs.orgpatsnap.com

Overactivation of IRAK4 is implicated in a variety of conditions, including:

Autoimmune Diseases: Such as rheumatoid arthritis, lupus erythematosus, atopic dermatitis, and hidradenitis suppurativa. acs.orgpatsnap.com

Cancers: Including Waldenström macroglobulinemia, certain types of B cell lymphoma, colorectal cancer, pancreatic ductal adenocarcinoma, and breast cancer. mdpi.comnih.govfrontiersin.org Myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) are also areas of active investigation. patsnap.comfrontiersin.org

Inflammatory Disorders: Dysregulation of IRAK4-mediated pathways contributes to various inflammatory conditions. nih.gov

Recent research also points towards the potential of indazole derivatives as inhibitors of other kinases, which could open up new therapeutic avenues. For instance, derivatives of the N-(1H-indazol-6-yl)benzenesulfonamide scaffold have shown potent inhibitory activity against Polo-like kinase 4 (PLK4), a crucial regulator of cell division that is overexpressed in several cancers, particularly breast cancer. nih.govresearchgate.net Additionally, certain indazole derivatives have been identified as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and protein kinase CK2. researchgate.netresearchgate.net

Rational Design of Next-Generation Analogues

The development of more potent and selective analogues of this compound is a key focus of ongoing research. This process heavily relies on rational drug design, which utilizes computational and structural data to guide the synthesis of improved compounds. mdpi.comnih.gov

Key strategies in the rational design of these analogues include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule, researchers can understand how chemical structure relates to biological activity. For example, replacing the benzoyl group with a methyl substituent has been shown to reduce molecular weight and increase aqueous solubility in some IRAK4 inhibitors. acs.org

Molecular Docking and Dynamics Simulations: These computational techniques predict how a molecule will bind to its protein target, allowing for the in-silico design of compounds with improved binding affinity and selectivity. mdpi.combiotech-asia.orgbenthamscience.com

3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a computational model that relates the three-dimensional properties of molecules to their biological activity, aiding in the design of more potent inhibitors. mdpi.comnih.govbenthamscience.com

Fragment Growth and Structural Simplification: These approaches involve either building upon a core scaffold with new chemical fragments or simplifying a complex molecule to its essential pharmacophore to create novel and effective inhibitors. nih.gov

One innovative approach has been the development of Proteolysis Targeting Chimeras (PROTACs). These are heterobifunctional molecules that link a ligand for the target protein (like an IRAK4 inhibitor) to a ligand for an E3 ubiquitin ligase. This brings the target protein into proximity with the cell's protein disposal machinery, leading to its degradation. nih.gov This strategy not only inhibits the kinase activity of IRAK4 but also eliminates its scaffolding function, offering a more complete blockade of its signaling pathway. nih.govresearchgate.net

Co-crystallization Studies with Protein Targets

A critical aspect of rational drug design is understanding the precise interactions between an inhibitor and its target protein at an atomic level. Co-crystallization of a compound with its protein target, followed by X-ray crystallography, provides a three-dimensional structure of the complex. This information is invaluable for structure-based drug design (SBDD). nih.gov

For IRAK4 inhibitors, co-crystal structures have revealed how these compounds bind to the ATP-binding site of the kinase. acs.org For example, the co-crystal structure of an IRAK4 inhibitor showed an additional hydrogen bond being formed with a key aspartate residue, contributing to its potency. acs.org Similarly, co-crystallization of indazole-based inhibitors with other kinases, like Tyk2, has provided crucial insights into their binding modes and has been instrumental in guiding the optimization of these inhibitors. nih.gov The stabilization of the protein by the bound ligand can also be a key factor in obtaining high-quality crystals for diffraction studies. nih.gov

Integration with Omics Technologies for Systems-Level Understanding

To gain a broader understanding of the biological effects of this compound derivatives, researchers are increasingly turning to "omics" technologies. These include genomics, proteomics, and metabolomics, which allow for the large-scale study of genes, proteins, and metabolites, respectively.

While specific omics studies on this compound itself are not yet widely published, the application of these technologies to the broader class of kinase inhibitors provides a roadmap for future research. researchgate.net For instance, integrated multi-omics approaches are being used to understand the complex signaling landscapes in diseases like non-small cell lung cancer. researchgate.net For IRAK4 inhibitors, omics technologies could be used to:

Identify novel biomarkers of drug response or resistance.

Uncover previously unknown off-target effects.

Elucidate the downstream consequences of IRAK4 inhibition on a global cellular scale.

Understand how these inhibitors interact with other cellular pathways.

Development of Bioprobes and Chemical Tools

Beyond their therapeutic potential, this compound and its derivatives can be developed into valuable chemical probes and tools for basic research. nih.gov By modifying the core structure, for example, by attaching a fluorescent tag or a reactive group, these compounds can be used to:

Visualize the localization of their target protein within cells.

Identify new binding partners and downstream signaling components.

Validate the engagement of the inhibitor with its target in living systems. reactionbiology.com

The development of selective and well-characterized chemical probes is essential for dissecting the complex biology of kinases and for validating them as therapeutic targets. nih.gov For instance, the development of a selective in vivo probe for Salt-inducible kinases (SIKs) allowed researchers to study the specific effects of SIK inhibition in animal models of inflammatory disease. nih.gov A similar approach could be applied to this compound derivatives to further explore the roles of their target kinases in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.